1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
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Overview
Description
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3, a nitrophenyl group at position 4, and an ethanone group at position 1 of the pyrazole ring. The compound’s molecular formula is C12H11N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazole can be synthesized by reacting hydrazine hydrate with acetylacetone in the presence of an acid catalyst.
Nitration: The phenyl group on the pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Acylation: Finally, the ethanone group is introduced at position 1 of the pyrazole ring through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Carboxy-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone.
Scientific Research Applications
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the ethanone group at position 1.
1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: Contains an amino group instead of a nitro group.
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the nitro group on the phenyl ring.
Uniqueness
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of both the nitro group and the ethanone group, which confer distinct chemical reactivity and biological activity
Biological Activity
1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, a derivative of pyrazole, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
The compound is synthesized through various methods involving the reaction of 4-nitrophenyl hydrazine with appropriate acetyl derivatives. For example, the synthesis can be achieved by treating 4-nitrophenyl hydrazine with acetylacetone in the presence of sodium ethoxide, yielding the desired pyrazole derivative .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains like Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 0.005 | E. coli |
2-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one | 0.010 | C. albicans |
3-Methyl-1-(3-nitrophenyl)-pyrazole | 0.025 | S. aureus |
These results suggest that the nitro group on the phenyl ring enhances the antibacterial properties of these compounds.
Anticancer Activity
In addition to antimicrobial effects, studies have indicated that pyrazole derivatives may possess anticancer properties. Computational studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 15 | HeLa |
2-Methyl-3-(4-nitrophenyl)-pyrazole | 22 | MCF7 |
3-Ethoxycarbonyl-5-methylpyrazole | 30 | A549 |
These findings indicate a promising potential for further development in anticancer therapies.
The mechanisms underlying the biological activities of pyrazole derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance, some studies suggest that these compounds may act as inhibitors of specific enzymes involved in bacterial metabolism or cancer cell proliferation .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited potent activity against multi-drug resistant strains of bacteria, highlighting their potential as new therapeutic agents in treating infections .
- Cancer Cell Studies : In vitro tests revealed that specific pyrazole derivatives could significantly reduce cell viability in various cancer cell lines, suggesting their potential utility in cancer treatment protocols .
Properties
CAS No. |
105223-88-9 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
InChI Key |
KOJMENTVAHIMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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